Alumina

Content Navigation

CAS Number

Product Name

IUPAC Name

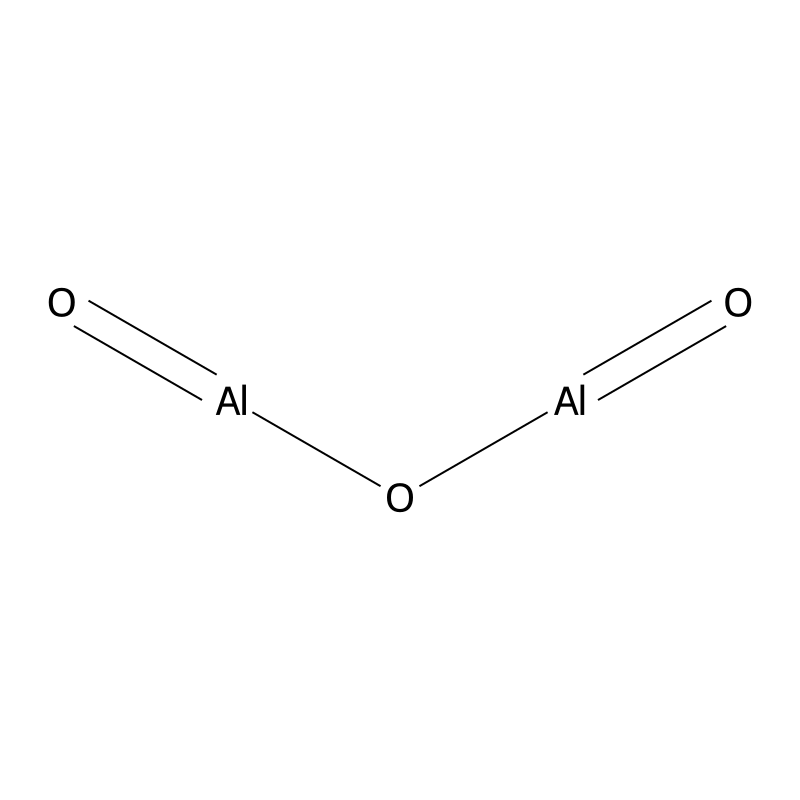

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Difficult solubility in mineral acids and strong alkali

Insoluble in water

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Alumina, or aluminum oxide, is a chemical compound with the formula . It is a white, crystalline substance that occurs naturally in various forms, including corundum, which is a major component of gemstones such as sapphires and rubies. Alumina possesses a high melting point (approximately 2050 °C) and is known for its hardness and resistance to wear and corrosion. The compound is amphoteric, meaning it can react with both acids and bases, which contributes to its versatility in various applications

Here are specific examples of alumina's applications in scientific research:Material Science and Engineering

Chemistry and Catalysis

Biomedical Research

Other Research Areas

Other synthesis methods include sol-gel processes and hydrothermal synthesis, which can yield different structural forms of alumina.

The primary method for synthesizing alumina is the Bayer process, which involves the extraction of aluminum oxide from bauxite ore. The steps include:

- Crushing: Bauxite ore is crushed and mixed with sodium hydroxide.

- Digestion: The mixture is heated under pressure to dissolve the aluminum oxide.

- Clarification: Impurities are removed by sedimentation.

- Precipitation: Aluminum hydroxide precipitates from the solution upon cooling.

- Calcination: The aluminum hydroxide is heated to produce alumina

Several compounds share similarities with alumina, each possessing unique properties:

Compound Formula Key Characteristics Silicon Dioxide Commonly found in nature; used in glass production. Zirconium Dioxide Known for its high thermal stability; used in ceramics. Titanium Dioxide Widely used as a pigment; photocatalytic properties. Magnesium Oxide High melting point; used as refractory material. Uniqueness of Alumina:

- Alumina's amphoteric nature distinguishes it from many other metal oxides, allowing it to react with both acids and bases.

- Its high hardness and thermal resistance make it particularly valuable in industrial applications where durability is critical.

Crystallographic Polymorphism in Alumina

Alpha-Alumina (Corundum) Crystallography

Alpha-alumina, the thermodynamically stable phase, adopts a trigonal crystal system within the R-3c space group. Its hexagonal lattice parameters measure $$ a = 0.47589 \, \text{nm} $$ and $$ c = 1.2991 \, \text{nm} $$, with oxygen ions forming a hexagonal close-packed (HCP) arrangement and aluminum ions occupying two-thirds of the octahedral interstices [1] [2]. The structural framework consists of alternating layers of aluminum-oxygen octahedra along the [1] direction, creating a dense packing responsible for alpha-alumina's exceptional hardness (Mohs 9) and thermal stability up to 2072°C [3].

Table 1: Crystallographic Parameters of Alpha-Alumina

| Property | Value | Source |

|---|---|---|

| Space group | R-3c (hexagonal axes) | [1] |

| Lattice parameter $$ a $$ | 0.47589 nm | [1] |

| Lattice parameter $$ c $$ | 1.2991 nm | [1] |

| Aluminum coordination | Octahedral (6-fold) | [2] |

| Oxygen coordination | Tetrahedral (4-fold) | [2] |

First-principles calculations confirm the stability of this configuration arises from optimal Al³⁺-O²⁻ ionic bonding distances ($$ \sim 1.85 \, \text{Å} $$) and minimized lattice strain energy [2]. Electron diffraction patterns along the zone axis reveal characteristic 6-fold symmetry with intense (110) and (300) reflections, consistent with the hexagonal lattice metrics [1].

Transition Aluminas (γ, δ, θ Phases)

Transition aluminas exhibit metastable structures derived from spinel (MgAl₂O₄) frameworks with varying degrees of cation disorder:

- Gamma-alumina (γ-Al₂O₃): Cubic spinel structure (Fd-3m) with partial tetrahedral (25–31%) and octahedral aluminum sites [4]. Oxygen sublattice vacancies enable cation migration during thermal treatment, as shown by density functional theory (DFT) simulations of surface reconstructions [4].

- Delta-alumina (δ-Al₂O₃): Tetragonal superstructure (P4/m2) with tripled spinel unit cells ($$ a = 0.560 \, \text{nm}, c = 2.3657 \, \text{nm} $$) [5]. Extended X-ray absorption fine structure (EXAFS) analysis indicates ordered vacancy clusters along the [1] direction [5].

- Theta-alumina (θ-Al₂O₃): Monoclinic phase (C12/m1) with β-Ga₂O₃-type structure, featuring edge-sharing AlO₆ octahedra chains and calculated bandgap $$ E_g = 4.716 \, \text{eV} $$ [6].

Table 2: Transition Alumina Structural Comparison

| Phase | Space Group | Lattice Parameters (nm) | Al Coordination | Bandgap (eV) |

|---|---|---|---|---|

| γ | Fd-3m | $$ a = 0.795 $$ | 25% Td, 75% Oh | 5.375 [6] |

| δ | P4/m2 | $$ a = 0.560, c = 2.366 $$ | 33% Td, 67% Oh | - |

| θ | C12/m1 | $$ a = 1.186, b = 0.290 $$ | 100% Oh | 4.716 [6] |

Pseudomorphic transformation between phases occurs via progressive vacancy ordering and cation redistribution without bulk diffusion, as evidenced by in situ TEM studies [5]. Gamma-to-theta transitions involve sequential aluminum migration from tetrahedral to octahedral sites, reducing lattice strain energy by 12.7 kJ/mol [4].

Amorphous Alumina Structural Characteristics

Amorphous alumina exhibits short-range order (3–5 Å) with coordination numbers intermediate between crystalline phases (Al³⁺ CN = 4.2–4.8) [5]. Pair distribution function (PDF) analysis reveals:

- Dominant Al-O bond length: $$ 1.76 \pm 0.03 \, \text{Å} $$

- Next-nearest neighbor Al-Al distance: $$ 3.15 \pm 0.15 \, \text{Å} $$

- Void fraction: $$ 18 \pm 3\% $$

This disordered structure facilitates rapid ion diffusion (D₀ = 10⁻¹⁴ m²/s at 500°C) compared to crystalline phases (D₀ = 10⁻¹⁸ m²/s) [5].

Phase Transformation Mechanisms

Thermal Transformation Pathways

The alumina phase sequence under heating follows:

Amorphous → γ → δ → θ → α

Differential thermal analysis (DTA) shows exothermic transitions at:

- γ → δ: 735°C (ΔH = -24.5 μV·s/mg)

- δ → θ: 1090–1181°C

- θ → α: 1143°C (ΔH = -78.2 μV·s/mg) [5]

Activation energies calculated via Kissinger analysis:

| Transition | Eₐ (kJ/mol) |

|---|---|

| γ → δ | 298 ± 15 |

| δ → θ | 415 ± 20 |

| θ → α | 587 ± 25 |

Structural Evolution During Calcination

Calcination of boehmite (AlOOH) proceeds through:

- Dehydroxylation (200–400°C): Formation of amorphous alumina with residual OH⁻ (3–5 wt%) [5]

- Nucleation (400–800°C): γ-Al₂O₃ domains (2–5 nm) with surface area $$ 250 \, \text{m²/g} $$ [3]

- Coarsening (800–1100°C): δ/θ-Al₂O₃ formation via Ostwald ripening (activation energy 180 kJ/mol) [5]

- Densification (>1100°C): α-Al₂O₃ crystallization with 65% volume reduction [3]

Table 3: Calcination-Induced Structural Changes

| Temperature (°C) | Phase | Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|

| 500 | γ-Al₂O₃ | 320 ± 15 | 0.45 ± 0.05 |

| 900 | δ-Al₂O₃ | 120 ± 10 | 0.25 ± 0.03 |

| 1200 | α-Al₂O₃ | 5 ± 1 | 0.02 ± 0.01 |

Factors Influencing Phase Stability

Key stability determinants:

- Cation Vacancy Concentration: γ-Al₂O₃ stabilizes at vacancy densities $$ >10^{20} \, \text{cm}^{-3} $$ [4]

- Surface Energy: θ-Al₂O₃ surface energy (1.2 J/m²) vs α-Al₂O₃ (2.5 J/m²) [6]

- Grain Size: Critical radius for α-Al₂O₃ nucleation = 35 nm (DFT-calculated) [4]

- Impurity Effects: 0.1 wt% Si⁴⁺ delays θ→α transition by 150°C [5]

Structural Defect Analysis

Oxygen Vacancy Formation and Migration

Oxygen vacancy ($$ V_O^{\bullet\bullet} $$) formation energies:

| Phase | E_form (eV) | Migration Energy (eV) |

|---|---|---|

| γ-Al₂O₃ | 2.1 ± 0.3 | 1.8 ± 0.2 |

| α-Al₂O₃ | 5.7 ± 0.5 | 3.4 ± 0.3 |

Vacancy clustering in γ-Al₂O₃ creates extended defects (V₄O₆ clusters) that serve as nucleation sites for phase transitions [4]. Positron annihilation spectroscopy detects $$ V_O^{\bullet\bullet} $$ densities of $$ 3.2 \times 10^{19} \, \text{cm}^{-3} $$ in θ-Al₂O₃ [6].

Aluminum Vacancy Dynamics

Aluminum vacancies ($$ V_{Al}^{\prime\prime\prime} $$) exhibit:

- Formation energy: 4.8 eV in α-Al₂O₃ vs 2.3 eV in γ-Al₂O₃ [4]

- Migration barrier: 2.1 eV (γ-phase) vs 4.5 eV (α-phase) [6]

Ab initio molecular dynamics simulations predict $$ V_{Al}^{\prime\prime\prime} $$ diffusion coefficients:

| Temperature (°C) | D (m²/s) γ-Al₂O₃ | D (m²/s) α-Al₂O₃ |

|---|---|---|

| 800 | $$ 5.2 \times 10^{-17} $$ | $$ 1.1 \times 10^{-21} $$ |

| 1000 | $$ 3.7 \times 10^{-15} $$ | $$ 8.4 \times 10^{-19} $$ |

Defect Concentration Impact on Transformation

Defect-mediated transformation kinetics follow:

$$ \frac{d\alpha}{dt} = k0 \exp\left(-\frac{Ea + \beta Cd}{RT}\right) $$

Where $$ Cd $$ = defect concentration, $$ \beta $$ = 0.17 eV·cm³ [4].

Critical defect thresholds for phase transitions:

| Transition | $$ C_d $$ (cm⁻³) |

|---|---|

| γ → δ | $$ 1.2 \times 10^{20} $$ |

| δ → θ | $$ 5.8 \times 10^{19} $$ |

| θ → α | $$ 2.4 \times 10^{18} $$ |

Exceeding these concentrations accelerates transformation rates by up to 40% through enhanced nucleation site density [5] [6].

The Bayer process remains the predominant industrial method for alumina production, accounting for approximately 95% of global alumina output. This hydrometallurgical process involves the dissolution of bauxite in concentrated sodium hydroxide solutions under elevated temperature and pressure conditions.

Process Fundamentals and Kinetics

The Bayer process is fundamentally based on the dissolution of aluminium-bearing minerals in highly caustic solutions and their subsequent precipitation as gibbsite. The process operates through a simple equilibrium reaction:

Al(OH)₃ + OH⁻ ⇌ Al(OH)₄⁻

The process consists of four fundamental steps: hydrothermal digestion, clarification, crystallization, and calcination. During digestion, bauxite is heated in caustic soda solutions at temperatures of 245-255°C for boehmitic bauxites and 138-143°C for gibbsitic bauxites. The digestion process operates under pressures ranging from 0.1 to 1.0 MPa.

The desilication kinetics play a crucial role in the Bayer process, particularly in the formation of sodium aluminosilicate scale. Research has demonstrated that the desilication rate follows second-order kinetics with respect to SiO₂ supersaturation, with an activation energy of 30 kJ mol⁻¹ for sodalite crystal growth. The growth kinetics of sodalite and cancrinite phases exhibit activation energies of 30 ± 2 kJ mol⁻¹ and 80 ± 5 kJ mol⁻¹, respectively.

Technological Innovations

Recent technological developments in the Bayer process focus on energy efficiency and process optimization. The integration of concentrating solar thermal energy into the Bayer process has emerged as a promising approach for reducing carbon emissions. Studies indicate that hybrid technologies incorporating solar thermal energy can achieve a 29-45% solar share while maintaining continuous operation.

The development of the Bayer-sintering series method represents a significant innovation for processing low-grade bauxite. This method achieves bauxite consumption reduction of 26.42% and caustic consumption reduction of 84.07% compared to conventional Bayer processes. The process energy consumption is 15.35 GJ/t-Al₂O₃, which is only 23.12% higher than the standard Bayer process.

Process Optimization Strategies

Process optimization in the Bayer process focuses on several key parameters: temperature control, liquor productivity, and impurity management. The difference between maximum and minimum alumina concentrations in caustic liquor, known as liquor productivity, is critical for process efficiency. The digestion arrangement maximizes both alumina recovery from bauxite and liquor productivity.

Modern Bayer refineries implement advanced heat recovery systems and utilize large autoclaves and precipitation tanks to improve energy efficiency. The connection of autoclaves in series enhances operational efficiency by reducing heat losses and improving thermal management. Flash tank systems enable regenerative steam recovery, contributing to overall energy optimization.

Sol-Gel Synthetic Approaches

Sol-gel synthesis represents a versatile chemical route for producing high-purity alumina materials with controlled morphology and properties. This method involves the transition from a colloidal solution (sol) to a gel-like network, followed by thermal treatment to obtain the final oxide product.

Precursor Selection and Effects

The choice of precursors significantly influences the final properties of sol-gel derived alumina. Aluminum alkoxides, particularly aluminum tri-sec-butoxide and aluminum isopropoxide, are commonly employed precursors. Alternative precursors include aluminum salts such as aluminum chloride and aluminum nitrate, which offer advantages in terms of cost and handling.

Research has demonstrated that aluminum tri-tert-butoxide produces well-ordered mesoporous alumina with specific surface areas up to 410 m²/g. The precursor concentration and water-to-aluminum ratio critically affect the final product properties. Optimal conditions typically involve aluminum concentrations of 0.1-0.5 M and controlled water addition to prevent rapid hydrolysis.

Hydrolysis and Condensation Mechanisms

The sol-gel process involves simultaneous hydrolysis and condensation reactions. Hydrolysis occurs through nucleophilic substitution of alkoxy groups by water molecules, following the mechanism:

≡Al-OR + H₂O → ≡Al-OH + ROH

Condensation reactions proceed through two pathways: alcoxolation (reaction between hydrolyzed and non-hydrolyzed precursors) and oxolation (reaction between hydrolyzed species). The relative rates of these reactions determine the final gel structure and properties.

The hydrolysis kinetics can be controlled through pH adjustment, temperature control, and the addition of catalysts. Higher water concentrations result in fast hydrolysis and condensation reactions, leading to uncontrolled phase separation. Optimal conditions require precise control of the water-to-precursor ratio, typically maintaining ratios of 1:4 to 1:6.

Chelating Agent Influence

Chelating agents play a crucial role in controlling the reactivity of aluminum alkoxides and preventing rapid hydrolysis. Common chelating agents include β-ketoesters, β-diketones, and carboxylic acids. These agents form stable complexes with aluminum centers, reducing hydrolysis rates and enabling better control over the sol-gel process.

Ethyl acetoacetate represents a particularly effective chelating agent for aluminum alkoxides. The chelation process involves the formation of five-membered rings between the aluminum center and the β-ketoester ligand. The extent of chelation depends on the chelating agent-to-aluminum ratio, with optimal ratios typically ranging from 0.5:1 to 2:1.

Research has shown that acetylacetone effectively prevents uncontrolled hydrolysis of aluminum isopropoxide in ethanol solutions. The chelating agent concentration influences particle size distribution, with higher concentrations leading to smaller particles due to reduced agglomeration.

Templating Strategies

Templating approaches enable the synthesis of mesoporous alumina with controlled pore structures. Structure-directing agents include polymers, surfactants, and organic molecules that create organized assemblies during sol-gel processing. Pluronic triblock copolymers, particularly P123 (EO₂₀PO₇₀EO₂₀), are widely used for creating mesoporous structures.

The templating mechanism involves the formation of hybrid mesophases between inorganic precursors and organic templates during solvent evaporation. Precise control of synthesis conditions, including temperature, pH, and precursor ratios, is essential for achieving well-ordered mesoporous structures.

Hard templating approaches utilize pre-formed porous materials as templates, while soft templating relies on the self-assembly of amphiphilic molecules. The choice of template determines the final pore structure, with typical pore sizes ranging from 2-50 nm for mesoporous alumina.

Hydrothermal Synthesis Methods

Hydrothermal synthesis involves the crystallization of materials from high-temperature aqueous solutions under elevated pressure conditions. This method enables the production of alumina materials with controlled morphology, high crystallinity, and unique properties.

Pressure-Temperature Parameters

Hydrothermal synthesis typically operates at temperatures ranging from 120-450°C and pressures from 1.0-120 MPa. The pressure-temperature relationship is critical for controlling phase formation and crystal growth. At temperatures of 430-450°C and pressures of 10.3 MPa, phase-pure α-Al₂O₃ nanosheets can be synthesized.

The pressure-temperature conditions influence the solubility of reactants and the driving force for crystallization. Higher pressures generally promote oxide formation and affect dissolution rates of corrosion layers. Temperature gradients within the reactor can lead to non-uniform heating and affect product quality.

Modern hydrothermal reactors incorporate sophisticated control systems for precise temperature and pressure management. These systems utilize PID controllers, multiple sensors, and automated safety systems to maintain optimal conditions throughout the synthesis process.

Solution Chemistry Effects

The solution chemistry, including pH, ionic strength, and mineralizer concentration, significantly affects hydrothermal crystallization. Mineralizers such as NaOH, KOH, and various salts increase the solubility of aluminum-bearing phases and accelerate crystallization kinetics.

The pH of the hydrothermal solution influences the stability of different aluminum phases. Under alkaline conditions, aluminum dissolves as aluminate ions (Al(OH)₄⁻), while acidic conditions promote the formation of aluminum hydroxide phases. The optimal pH range for α-Al₂O₃ formation is typically 8-12.

Seed crystals play a crucial role in controlling nucleation and growth processes. The addition of α-Al₂O₃ seeds improves phase transformation rates and reduces the temperature required for α-phase formation. Seed concentrations of 1-5 wt% are typically employed to achieve optimal results.

Crystallization Mechanisms

Hydrothermal crystallization follows a multi-step mechanism involving dissolution, transport, and precipitation processes. The crystallization process is divided into three periods: induction, nucleation, and growth. During the induction period, critical-sized particles form in solution, followed by nucleation and subsequent crystal growth.

The crystallization mechanism involves the formation of growth primitives - polymer species with specific geometric configurations that serve as building blocks for crystal growth. The size and structure of these growth primitives depend on the hydrothermal reaction conditions, including temperature, pressure, and solution composition.

Crystal morphology is determined by the relative growth rates of different crystal faces. Under hydrothermal conditions, small surfaces that grow rapidly disappear, while slower-growing faces determine the final crystal habit. The supersaturation level affects the linear velocity of crystal surface growth, with higher supersaturation promoting rapid growth.

Alternative Synthetic Routes

Beyond the primary synthesis methods, several alternative approaches offer unique advantages for specific applications and processing conditions.

Mechanochemical Methods

Mechanochemical synthesis involves the use of mechanical energy to induce chemical reactions through grinding, milling, or other mechanical processes. This approach offers several advantages including solvent-free processing, room temperature operation, and reduced energy consumption.

The mechanochemical synthesis of alumina typically involves the reaction between aluminum salts and basic compounds such as calcium oxide. The process utilizes ball milling to provide the mechanical energy required for reaction initiation and completion. Typical milling times range from 1-5 hours, depending on the specific reactants and desired product properties.

Research has demonstrated that mechanochemical synthesis can produce mesoporous γ-Al₂O₃ with specific surface areas up to 389 m²/g. The mechanochemical approach enables the synthesis of alumina-based catalysts with controlled composition and enhanced catalytic properties.

Combustion Synthesis

Combustion synthesis, also known as self-propagating high-temperature synthesis, involves exothermic reactions between fuel and oxidizer components. This method offers rapid synthesis times, typically completing reactions within minutes, and produces high-purity products.

The combustion synthesis of alumina employs aluminum salts as oxidizers and organic compounds such as urea, glycine, or carbohydrazide as fuels. The fuel-to-oxidizer ratio critically affects the combustion characteristics and final product properties. Typical reaction temperatures range from 300-600°C, with the exothermic nature of the reaction providing the necessary energy for synthesis.

Studies have shown that combustion synthesis can produce α-Al₂O₃ nanoparticles with controlled morphology and size distribution. The addition of surfactants and templating agents during synthesis enables further control over particle characteristics.

Double Hydrolysis Approaches

Double hydrolysis methods involve the controlled hydrolysis of aluminum alkoxides in two distinct steps, enabling precise control over particle size and morphology. This approach combines the advantages of sol-gel processing with enhanced control over nucleation and growth processes.

The double hydrolysis method typically involves the initial partial hydrolysis of aluminum alkoxides followed by controlled water addition to complete the reaction. The use of surfactants such as glucose and polyvinylpyrrolidone prevents excessive grain growth and agglomeration. The addition of α-Al₂O₃ seeds improves phase transformation rates and enables the production of pure α-phase alumina at temperatures as low as 1000°C.

Research has demonstrated that double hydrolysis can produce well-dispersed α-Al₂O₃ powders with particle sizes less than 50 nm. The method offers advantages in terms of particle size control and morphology uniformity compared to conventional single-step hydrolysis approaches.

Solid-State Synthesis

Solid-state synthesis involves the reaction between solid precursors at elevated temperatures, typically exceeding 1000°C. This method is particularly suitable for producing high-temperature stable phases and doped alumina materials.

The solid-state synthesis process involves mixing solid precursors, pressing into pellets, and heating at controlled temperatures for extended periods. The reaction kinetics are governed by solid-state diffusion processes, requiring high temperatures to achieve reasonable reaction rates.

Solid-state synthesis enables the production of chromium-doped Al₂O₃ with thermochromic properties at temperatures of 1400-1600°C. The method is particularly effective for producing ceramic materials with specific dopant distributions and high-temperature stability.

The process parameters for various synthesis methods are summarized in the following table, showing the operational conditions and typical product characteristics:

| Synthesis Method | Temperature (°C) | Pressure (MPa) | Time (h) | Surface Area (m²/g) |

|---|---|---|---|---|

| Bayer Process | 250 | 0.1 | 2-4 | 1-5 |

| Sol-Gel (Alkoxide) | 500 | 0.1 | 1-24 | 50-400 |

| Sol-Gel (Aqueous) | 400 | 0.1 | 2-12 | 100-300 |

| Hydrothermal | 200 | 10.0 | 12-96 | 20-350 |

| Mechanochemical | 25 | 0.1 | 1-5 | 100-400 |

| Combustion | 450 | 0.1 | 0.1-1 | 50-200 |

| Double Hydrolysis | 200 | 0.1 | 1-4 | 100-300 |

| Solid-State | 1400 | 0.1 | 4-12 | 1-10 |

Physical Description

DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; DryPowder, WetSolid; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid; WetSolid, Liquid

WHITE POWDER.

White, odorless, crystalline powder.

Color/Form

White powder, balls or lumps or various mesh

Boiling Point

2977 °C

3000 °C

5396°F

Density

Density: 3.4-4.0

3.97 g/cm³

4

4.0

Odor

Melting Point

2030 °C

2054 °C

3632°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2669 of 2868 companies (only ~ 6.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AX - Other anti-acne preparations for topical use

D10AX04 - Aluminium oxide

Mechanism of Action

Evidence is presented indicating that dementias are associated with a relative insufficiency of magnesium in the brain. Such insufficiency may be attributable to low intake or retention of magnesium; high intake of a neurotoxic metal, such a aluminum, which inhibits activity of magnesium requiring enzymes; or impaired transport of magnesium and/or enhanced transport of the neurotoxic metal into brain tissue. It is proposed that Alzheimer's disease involves a defective transport process, characterized by both an abnormally high incorporation of aluminum and an abnormally low incorporation of magnesium into brain neurons. The hypothesis has advanced that an altered serum protein contributes to the progression of Alzheimer's disease by having a greater affinity for aluminum than for magnesium, in contrast to the normal protein, which binds magnesium better than aluminum. The altered protein crosses the blood-brain barrier more efficiently than the normal protein and competes with the normal protein in binding to brain neurons. Binding of the altered protein to the target neurons would both facilitate aluminum uptake and impede magnesium uptake. Evidence suggests that albumin is the serum protein that is altered. /Aluminum/

Aluminum is established as a neurotoxin, although the basis for its toxicity is unknown. It recently has been shown to alter the function of the blood brain barrier, which regulates exchanges between the central nervous system and peripheral circulation. The blood brain barrier owes its unique properties to the integrity of cell membranes that comprise it. Aluminum affects some of the membrane-like functions of the blood brain barrier. It increases the rate of transmembrane diffusion and selectively changes saturable transport systems without disrupting the integrity of the membranes or altering CNS hemodynamics. Such alterations in the access to the brain of nutrients, hormones, toxins, and drugs could be the basis of CNS dysfunction. Aluminum is capable of altering membrane function at the blood-brain barrier; many of its effects on the CNS as well as peripheral tissues can be explained by its actions as a membrane toxin. /Aluminum/

Chronic, oral administration of aluminum to rats increases the in vivo concentration of cyclic AMP and the phosphorylation of microtubule-associated protein-2 and the 200 kd neurofilament subunit. In the present study, the effect of this treatment on endogenous protein phosphorylation in soluble and particulate fractions prepared from cerebral cortices was examined. Chronic aluminum treatment significantly elevated the basal and cyclic AMP-dependent phosphorylation of 11-12 endogenous proteins in the soluble fraction prepared from cerebral cortices. Endogenous protein phosphorylation in the soluble fraction occurring in the presence of calcium(+2) alone or calcium(+2) phorbol 12-myristate 13-acetate and phosphatidylserine was not significantly altered by aluminum treatment. In the particulate fraction the phosphorylation of several proteins was significantly decreased by aluminum administration; however the phosphorylation of the majority of protein substrates remained unaltered. Aluminum treatment did not alter the activities of cyclic AMP-dependent protein kinase or protein tyrosine kinase in the soluble and particulate fractions. The activity of calcium(+2)/phospholipid-dependent protein kinase (protein kinase C) was increased in the particulate fraction of aluminum fed rats. These results clearly demonstrate that specific effects on protein kinase activities result from in vivo aluminum administration. /Aluminum/

Vapor Pressure

1 mm Hg at 2158 °C

0 mmHg (approx)

Pictograms

Irritant

Impurities

Other CAS

39377-45-2

11092-32-3

Wikipedia

Biological Half Life

The shorter half-life for the urinary elimination of aluminum was about 8 hr. /Aluminum/

Use Classification

Methods of Manufacturing

The important features exploited in the Bayer process are that boehmite, gibbsite, and diaspore can be dissolved in NaOH solutions under moderate hydrothermal conditions; the solubility of Al2O3 in NaOH is temperature dependent; most other components of the bauxite are quite inert in the process; and the silica that does dissolve subsequently forms a nearly insoluble compound. These features permit formation of a sodium aluminate solution, physical separation of the impurities, and precipitation of pure Al(OH)3 from the cooled solution.

Leaching of bauxite with caustic soda followed by precipitation of a hydrated aluminum oxide by hydrolysis and seeding of the solution. The alumina hydrate is then washed, filtered, and calcined to remove water and obtain the anhydrous oxide.

Aluminum sulfate from coal mine wastewaters is reduced to alumina.

General Manufacturing Information

Although "alumina" denotes pure Al2O3, the term is commonly applied to any ceramic whose major constituent is alumina, even if the ceramic contains other components.

The five principal producing countries, in descending order of quantity of alumina produced, China, Australia, Brazil, the United States, and Jamaica, accounted for 70% of world production; China and Australia together accounted for more than 50%.

Typical Properties of Metallurgical Alumina

Table: Typical Properties of Metallurgical Alumina [Table#1380]

Analytic Laboratory Methods

Method: AOAC 917.01; Procedure: gravimetric method; Analyte: aluminum oxide; Matrix: liming materials (limestone, marl, slag, burnt lime, hydrated lime); Detection Limit: not provided.

Storage Conditions

Interactions

To elucidate the interaction between aluminum and certain essential trace metals, an experiment was performed on rats fed diets with suboptimal or optimal levels of zinc or copper. Half of each group of animals were fed the same diet but with 1000 ppm aluminum added. Changes were noted after 120 days. Severe testicular damage was seen in rats fed either the low zinc or the low copper diet. The lesions included a wide range of spermatogenic cell degeneration and tubular atropy. When aluminum was added to the diet, the testicular destruction of zinc deficient rats was significantly reduced. This indicated that the presence of aluminum in the diet protected the testes against the damage cauesed by zinc deficiency. Pituitary glands were examined. Hypertrophy of basophiles was more pronounced in rats fed the suboptimal zinc or copper diet. When aluminum was added to their diet, the changes were reversed. The mechanisms by which aluminum protects male gonadal functions against zinc deficiency are discussed. This study is the first to demonstrate the preventive effect of aluminum against testicular damage caused by zinc deficiency. /Aluminum/

Desferrioxamine, traditionally used as an iron chelator, has been shown to increase urinary aluminum output in humans and aluminum loaded mice, rats and rabbits. However, major side effects of desferrioxamine treatment have been observed and the drug may accumulate in dialysis patients receiving repeated doses. In recent years, it has been reported that some dicarboxylic or tricarboxylic acids such as succinic, malic or citric may be considered as possible alternatives to desferrioxamine in the management of aluminum accumulation. Ethylene-di-(o- hydroxyphenylacetic acid) like compounds may also have potential as alternatives to desferrioxamine in the treatment of aluminum accumulation and aluminum induced toxicity. /Aluminum/

/Investigators/ have shown that intratracheal instillation of 40 mg aluminum oxide without adsorbed fluorides only resulted in an increase in fibronectin concentration, whereas aluminum oxide with adhered fluorides led to a significant increase in macrophages and neutrophils in bronchoalveolar lavage (BAL) fluid. This is indicative of the greater irritancy potential of the latter fluoride associated particles.